molecular formula C21H19ClN2O5 B4914512 5-[[5-Chloro-2-[2-(2,6-dimethylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione

5-[[5-Chloro-2-[2-(2,6-dimethylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B4914512
M. Wt: 414.8 g/mol
InChI Key: SNCCQJMXYQLTLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a diazinane ring substituted with a chlorinated phenyl group and an ethoxy linkage to a dimethylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[5-Chloro-2-[2-(2,6-dimethylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The starting materials often include 5-chloro-2-hydroxybenzaldehyde, 2,6-dimethylphenol, and ethylene oxide. The synthesis can be summarized in the following steps:

    Formation of the Ethoxy Linkage: The reaction between 5-chloro-2-hydroxybenzaldehyde and ethylene oxide forms 5-chloro-2-(2-hydroxyethoxy)benzaldehyde.

    Etherification: The intermediate is then reacted with 2,6-dimethylphenol in the presence of a base to form 5-chloro-2-[2-(2,6-dimethylphenoxy)ethoxy]benzaldehyde.

    Cyclization: The final step involves the cyclization of the benzaldehyde derivative with urea under acidic conditions to form the diazinane ring, yielding the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[[5-Chloro-2-[2-(2,6-dimethylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

5-[[5-Chloro-2-[2-(2,6-dimethylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[[5-Chloro-2-[2-(2,6-dimethylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-[2-(2,6-dimethylphenoxy)ethoxy]benzaldehyde: A precursor in the synthesis of the target compound.

    2,6-Dimethylphenol: A starting material used in the synthesis.

    5-Chloro-2-hydroxybenzaldehyde: Another precursor in the synthetic route.

Uniqueness

5-[[5-Chloro-2-[2-(2,6-dimethylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione is unique due to its combination of a diazinane ring with a chlorinated phenyl group and an ethoxy linkage to a dimethylphenoxy moiety. This structure imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

IUPAC Name

5-[[5-chloro-2-[2-(2,6-dimethylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O5/c1-12-4-3-5-13(2)18(12)29-9-8-28-17-7-6-15(22)10-14(17)11-16-19(25)23-21(27)24-20(16)26/h3-7,10-11H,8-9H2,1-2H3,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCCQJMXYQLTLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCOC2=C(C=C(C=C2)Cl)C=C3C(=O)NC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.